molecular formula C23H30N2O4S B7698594 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide

3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide

Cat. No. B7698594
M. Wt: 430.6 g/mol
InChI Key: UKZZVQSJNZMCIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known to exhibit a range of biochemical and physiological effects and has been studied extensively in various research studies.

Mechanism of Action

The exact mechanism of action of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide is not fully understood. However, studies have shown that this compound acts on various targets in the central nervous system, including voltage-gated sodium channels, TRPV1 channels, and GABA receptors. These targets are involved in the regulation of pain, inflammation, and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models. This compound has also been shown to exhibit anticonvulsant properties and may have potential use in the treatment of epilepsy. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide is its low toxicity profile. This makes it a promising candidate for further research and potential therapeutic applications. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for research on 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide. One potential direction is to further study its potential use in the treatment of neuropathic pain and other neurological disorders. Additionally, further research can be done to understand the exact mechanism of action of this compound and identify additional targets in the central nervous system. Finally, research can be done to optimize the synthesis method of this compound to obtain higher yields and purity.

Synthesis Methods

The synthesis of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide involves the condensation of 4-aminobenzenesulfonamide and 2-methoxybenzaldehyde in the presence of a base catalyst. The resulting intermediate is then reacted with cyclohexyl isocyanate to obtain the final product. This synthetic method has been optimized and studied in various research studies to obtain high yields and purity of the compound.

Scientific Research Applications

3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in various animal models. This compound has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.

properties

IUPAC Name

3-[4-(cyclohexylsulfamoyl)phenyl]-N-[(2-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-29-22-10-6-5-7-19(22)17-24-23(26)16-13-18-11-14-21(15-12-18)30(27,28)25-20-8-3-2-4-9-20/h5-7,10-12,14-15,20,25H,2-4,8-9,13,16-17H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZZVQSJNZMCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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